molecular formula C19H21N5O3 B2812584 2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 896828-10-7

2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2812584
CAS No.: 896828-10-7
M. Wt: 367.409
InChI Key: KYJNEFNIPXTGSR-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound characterized by its unique fused heterocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The process can be optimized using various catalysts and solvents to achieve high yields and purity. For instance, the use of SiO2-tpy-Nb as a catalyst in IPA:H2O solvent at reflux conditions has been reported to yield excellent results .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

IUPAC Name

2-(3-hydroxypropyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-12-13(2)24-15-16(20-18(24)23(12)14-8-5-4-6-9-14)21(3)19(27)22(17(15)26)10-7-11-25/h4-6,8-9,25H,7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJNEFNIPXTGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CCCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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